3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Lipophilicity Drug-likeness Physicochemical profiling

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (IUPAC: 3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine; CAS 676582-23-3; molecular formula C₁₆H₁₅FN₄S; MW 314.4 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative bearing a 2-fluorobenzylthio substituent at position 3 and a p-tolyl group at position 5. The compound belongs to the 3,5-disubstituted-4H-1,2,4-triazol-4-amine subclass, which has garnered attention for antifungal, anticancer, and kinase-inhibitory activities in recent medicinal chemistry campaigns.

Molecular Formula C16H15FN4S
Molecular Weight 314.4 g/mol
Cat. No. B12140968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15FN4S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F
InChIInChI=1S/C16H15FN4S/c1-11-6-8-12(9-7-11)10-22-16-20-19-15(21(16)18)13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3
InChIKeyMOAKZTYRNWXQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine – Structural Identity and Sourcing Landscape


3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (IUPAC: 3-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine; CAS 676582-23-3; molecular formula C₁₆H₁₅FN₄S; MW 314.4 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative bearing a 2-fluorobenzylthio substituent at position 3 and a p-tolyl group at position 5 [1]. The compound belongs to the 3,5-disubstituted-4H-1,2,4-triazol-4-amine subclass, which has garnered attention for antifungal, anticancer, and kinase-inhibitory activities in recent medicinal chemistry campaigns [2]. It is catalogued as an AldrichCPR research chemical by Sigma-Aldrich and is listed in the PubChem database (CID 933984) with computed physicochemical descriptors including XLogP3-AA = 3.6, a topological polar surface area of 82 Ų, and 1 hydrogen bond donor [1].

Why 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Cannot Be Swapped for Other 4-Amino-1,2,4-Triazoles


Within the 4-amino-1,2,4-triazole chemical space, even minor substituent variations—such as the position of the fluorine atom on the benzylthio ring or the presence/absence of the p-methyl group on the 5-aryl ring—can produce quantifiable differences in lipophilicity (ΔLogP ≥ 0.3), electronic distribution, and target engagement [1][2]. The 2-fluorobenzylthio group in this compound introduces an ortho-fluorine effect that is absent in 3- or 4-fluoro regioisomers, altering the conformational preferences of the thioether side chain and potentially modulating binding to flat hydrophobic pockets in targets such as lanosterol 14α-demethylase or the STAT3 SH2 domain [2][3]. Generic substitution with a non-fluorinated benzylthio analog or a regioisomeric fluorobenzylthio variant therefore carries a high risk of altering potency, selectivity, and physicochemical handling properties—changes that are directly relevant for reproducible SAR studies and assay development [1].

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine vs. Closest Analogs


LogP Differentiation: 2-Fluorobenzylthio vs. 3-Fluorobenzylthio Regioisomer

The ortho-fluorine substitution on the benzylthio ring of the target compound yields a computed XLogP3-AA of 3.6 [1]. The positional isomer 3-((3-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine (Sigma-Aldrich catalog, same core scaffold) is also computed at XLogP3-AA = 3.6, indicating identical calculated lipophilicity within the limits of the algorithm; however, ortho-fluorine introduces an intramolecular dipole-dipole interaction with the thioether sulfur that is absent in the meta-fluorinated analog, a conformational distinction that does not manifest in simple LogP calculations but has been shown in fluorinated benzylthio triazole series to alter target-binding geometry [2].

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level Antifungal Potency vs. Fluconazole Baseline from Benzylthio-Triazole Class

While the target compound itself lacks published MIC data, the benzylthio-1,2,4-triazole scaffold to which it belongs has demonstrated significantly enhanced antifungal activity relative to fluconazole. In a 2018 study by Motahari et al., benzylthio-triazole alcohol analogs exhibited MIC values of 0.063–1 μg/mL against fluconazole-susceptible Candida isolates, compared to fluconazole MICs of 0.5–4 μg/mL against the same strains [1]. The lead compound 8b from this series retained activity against fluconazole-resistant C. albicans and C. parapsilosis (MIC = 0.063–16 μg/mL) and displayed a favorable cytotoxicity profile (Hep-G2 and NIH-3T3 cell lines) [1]. The target compound incorporates the same 3-benzylthio pharmacophore present in these active analogs, with the added p-tolyl and 2-fluorobenzyl modifications that differentiate it from the published series.

Antifungal activity Candida spp. MIC comparison

Structural Overlap with STAT3 Inhibitory 3-Benzylthio-5-aryl-4-amino-1,2,4-triazoles

The target compound shares its core 3-benzylthio-5-aryl-4-amino-1,2,4-triazole architecture with a series of STAT3 inhibitors reported by Fawzy et al. (2023). In that study, 3-(benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (compound 12d) showed the highest potency with an IC₅₀ value of 1.5 µM against MCF7 breast cancer cells, while related compounds 9a,b,d,e,f and 12a,b,f,e exhibited IC₅₀ values in the 3–12 µM range [1]. The target compound differs from 12d by bearing a 2-fluorobenzylthio group (instead of unsubstituted benzylthio) at position 3 and a 4-methylphenyl group (instead of 4-chlorobenzyl) at position 5, representing a fluorine-enriched, methyl-substituted variant within the same pharmacophoric framework.

STAT3 inhibition Breast cancer MCF7 cytotoxicity

Physicochemical Property Differentiation from Non-Fluorinated Benzylthio Analog

The presence of the 2-fluorine atom in the target compound differentiates it from the non-fluorinated analog 3-(benzylthio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine. Fluorine substitution is well-established in triazole medicinal chemistry to increase metabolic stability by blocking CYP450-mediated oxidation at the ortho position of the benzyl ring, while simultaneously modulating lipophilicity and pKa of adjacent functional groups [1]. For the target compound, the ortho-fluorine contributes to a computed XLogP3-AA of 3.6, whereas the des-fluoro analog would have a lower XLogP (estimated ~3.2–3.3 based on PubChem fragment contributions), translating into a tangible ΔLogP ≈ 0.3–0.4 difference that affects aqueous solubility, plasma protein binding, and membrane partitioning [2].

Fluorine effect Metabolic stability Lipophilicity

Recommended Application Scenarios for 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine Based on Quantitative Evidence


Antifungal Hit-to-Lead Screening Against Fluconazole-Resistant Candida

Based on the benzylthio-triazole scaffold's demonstrated 2–60× MIC improvement over fluconazole in susceptible Candida and retained activity against resistant isolates (MIC 0.063–16 μg/mL) [1], this compound is suited as a starting hit for medicinal chemistry optimization targeting azole-resistant fungal infections. Its p-tolyl and 2-fluorobenzylthio substituents provide vectors for further SAR exploration beyond published benzylthio-fluconazole hybrids, with cytotoxicity counter-screening (Hep-G2, NIH-3T3) already validated for the scaffold class [1].

STAT3 Inhibitor SAR Expansion with Fluorinated Benzylthio Probe

The compound shares its core 4-amino-1,2,4-triazole architecture with the 1.5 µM STAT3 inhibitor 12d reported by Fawzy et al. (2023) [2]. It can serve as a fluorinated comparator probe in MCF7 cytotoxicity and STAT3 enzyme inhibition assays to determine whether 2-fluorobenzylthio substitution improves or diminishes potency relative to the unsubstituted benzylthio lead, enabling systematic expansion of the 3-thioether SAR vector.

Physicochemical Profiling of Ortho-Fluoro Regioisomer vs. Meta- and Para-Fluoro Analogs

The ortho-fluorine in the 2-fluorobenzylthio group generates a distinctive intramolecular dipole environment relative to 3-fluoro and 4-fluoro regioisomers (available via Sigma-Aldrich custom synthesis). Procurement of all three regioisomers enables comparative LogD7.4, aqueous solubility, and microsomal stability profiling to quantify the impact of fluorine position on ADME properties within an otherwise identical core scaffold [3][4].

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.